N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide
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Overview
Description
N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: Starting from 4-chlorobenzoic acid, esterification with methanol followed by hydrazination, salt formation, and cyclization yields 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Formation of the Triazole Ring: The oxadiazole intermediate undergoes further reactions to introduce the triazole ring, typically involving cyclization reactions under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully hydrogenated derivatives .
Scientific Research Applications
N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Its multifunctional groups allow for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: The compound can be used in the development of new pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as carbonic anhydrase or protein kinases.
Pathways Involved: By binding to these targets, the compound can inhibit or modulate their activity, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the sulfonamide and aromatic ring but differs in the heterocyclic structure.
4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole structure but lacks the oxadiazole and sulfonamide groups.
Uniqueness
N-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-N-phenylmethanesulfonamide is unique due to its combination of oxadiazole, triazole, and sulfonamide moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19ClN6O3S2 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[[5-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C20H19ClN6O3S2/c1-26-17(12-27(32(2,28)29)16-6-4-3-5-7-16)22-25-20(26)31-13-18-23-24-19(30-18)14-8-10-15(21)11-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
YPCKPZDGPGXIJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)C3=CC=C(C=C3)Cl)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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